molecular formula C22H19N3O2S B2658883 N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895009-15-1

N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2658883
CAS RN: 895009-15-1
M. Wt: 389.47
InChI Key: SJIHVVFODWJILF-UHFFFAOYSA-N
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Description

“N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” is a compound that belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .


Synthesis Analysis

A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . They were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .


Molecular Structure Analysis

The molecular structure of “N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” can be analyzed using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum can provide information about the types of bonds present in the molecule .

Scientific Research Applications

Future Directions

The future directions for research on “N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” could include further exploration of its pharmacological activities, such as its potential anti-inflammatory and analgesic effects . Additionally, further studies could investigate its mechanism of action and potential applications in the treatment of various diseases .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-16-9-10-19-20(12-16)28-22(24-19)25(14-17-6-5-11-23-13-17)21(26)15-27-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIHVVFODWJILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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